2,5-Dimethoxy-4-nitrobenzonitrile
Description
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Properties
CAS No. |
42436-11-3 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2,5-dimethoxy-4-nitrobenzonitrile |
InChI |
InChI=1S/C9H8N2O4/c1-14-8-4-7(11(12)13)9(15-2)3-6(8)5-10/h3-4H,1-2H3 |
InChI Key |
QFUORTWJXUMPEA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C#N)OC)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dimethoxy-4-nitrobenzonitrile: Unveiling a Niche Chemical Intermediate
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical compound 2,5-Dimethoxy-4-nitrobenzonitrile. While this compound is commercially available, it is notably absent from major public chemical databases such as PubChem, presenting a unique challenge in compiling a thorough and citable technical overview. This guide endeavors to consolidate the available information, supplemented with reasoned analysis based on the chemistry of analogous compounds, to provide a valuable starting point for its use in research and development.
Core Identification and Physicochemical Properties
This compound is a substituted aromatic compound with the chemical formula C₉H₈N₂O₄. Its structure is characterized by a benzene ring functionalized with two methoxy groups, a nitro group, and a nitrile group.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Source |
| CAS Number | 42436-11-3 | Chemical Supplier Catalogs |
| Molecular Formula | C₉H₈N₂O₄ | Calculated |
| Molecular Weight | 208.17 g/mol | Calculated |
| PubChem CID | Not Available | - |
Due to the limited publicly available experimental data, a comprehensive table of physicochemical properties cannot be provided. However, based on its structure, it is anticipated to be a solid at room temperature with limited solubility in water and better solubility in common organic solvents.
Synthesis and Mechanistic Considerations
Diagram 1: Postulated Synthetic Pathway
Caption: A plausible synthetic route to this compound.
The nitration of 1,4-dimethoxybenzene would likely yield a mixture of isomers, with the desired 2,5-dimethoxy-nitrobenzene being one of the products. Subsequent introduction of the nitrile group at the 4-position presents a greater challenge and could potentially be achieved through a multi-step sequence involving reduction of the nitro group to an amine, diazotization, and then a Sandmeyer reaction with a cyanide salt. Direct cyanation of an appropriately functionalized precursor is also a theoretical possibility.
Potential Applications in Research and Drug Development
While specific applications for this compound are not documented, its structure suggests potential utility as a chemical intermediate in several areas of research and development:
-
Medicinal Chemistry: The presence of multiple functional groups offers several points for diversification, making it a potential scaffold for the synthesis of novel bioactive molecules. The benzonitrile moiety is a common feature in many pharmaceutical agents.
-
Materials Science: Aromatic nitro compounds can be used as precursors for electroactive polymers and other functional materials.
-
Chemical Biology: As a substituted nitroaromatic, it could be explored in studies related to bioreductive activation, a mechanism relevant to certain classes of antibiotics and anticancer agents.
Safety and Handling
Specific safety data for this compound is not available. However, based on the known hazards of similar aromatic nitro and nitrile compounds, it should be handled with caution in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion and Future Outlook
This compound represents a chemical entity with potential for further exploration in various scientific disciplines. The current lack of comprehensive data in public databases underscores the need for foundational research to fully characterize its properties and unlock its synthetic potential. Researchers working with this compound are encouraged to publish their findings to contribute to the collective scientific knowledge.
References
Due to the absence of citable peer-reviewed literature or database entries for this compound, a traditional reference list cannot be provided. The information and postulations within this guide are based on general principles of organic chemistry and data from chemical supplier catalogs.
An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 2,5-Dimethoxy-4-nitrobenzonitrile
Introduction
2,5-Dimethoxy-4-nitrobenzonitrile, with the chemical formula C₉H₈N₂O₄ and a molecular weight of 208.17 g/mol , is an aromatic organic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its multifaceted structure, featuring methoxy, nitro, and nitrile functional groups, imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties, particularly its thermodynamic characteristics and melting point, is paramount for its effective utilization in drug design, process development, and materials engineering.
This technical guide provides a comprehensive overview of the methodologies used to determine the thermodynamic properties and melting point of this compound. In the absence of extensive, publicly available experimental data for this specific compound, this document will focus on the established experimental protocols and theoretical approaches for characterizing such molecules. By detailing the causality behind experimental choices and grounding the discussion in authoritative principles, this guide aims to empower researchers to accurately determine these critical parameters.
I. Thermodynamic Properties: A Foundation for Understanding Chemical Behavior
The thermodynamic properties of a compound, such as its enthalpy, entropy, and Gibbs free energy of formation, govern its stability, reactivity, and phase behavior. These parameters are crucial for predicting the feasibility and spontaneity of chemical reactions involving this compound.
Standard Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For solid organic compounds like this compound, this is typically determined through combustion calorimetry.
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).
-
Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
Temperature Measurement: The temperature change of the water is meticulously measured with a high-precision thermometer.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Causality in Experimental Design: The use of pure oxygen ensures complete combustion, a critical factor for accurate results. The insulated container minimizes heat exchange with the surroundings, allowing for a precise measurement of the heat released by the reaction.
Standard Molar Entropy (S°)
The standard molar entropy is a measure of the disorder or randomness of a substance at the molecular level. For a crystalline solid, it is determined by measuring the heat capacity as a function of temperature from near absolute zero.
Experimental Protocol: Heat Capacity Calorimetry
-
Sample Cooling: A sample of this compound is cooled to a very low temperature, typically close to 0 K, using a cryostat.
-
Incremental Heating: A known amount of heat is supplied to the sample in small increments, and the resulting temperature increase is measured.
-
Heat Capacity Calculation: The heat capacity (Cp) is calculated at each temperature interval.
-
Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature. Any phase transitions, such as melting, must also be accounted for in the calculation.
A study on 2,4,6-trimethylbenzonitrile N-oxide provides an excellent example of this methodology, where experimental heat capacities were measured from 6 K to 319 K to determine its thermodynamic properties.[6]
Standard Gibbs Free Energy of Formation (ΔGf°)
The standard Gibbs free energy of formation is the ultimate indicator of a compound's thermodynamic stability under standard conditions. It combines the enthalpy and entropy of formation and can be calculated using the Gibbs-Helmholtz equation:[7][8][9][10]
ΔGf° = ΔHf° - TΔSf°
Where:
-
ΔGf° is the standard Gibbs free energy of formation.
-
ΔHf° is the standard enthalpy of formation.
-
T is the absolute temperature in Kelvin (usually 298.15 K).
-
ΔSf° is the standard entropy of formation.
A negative value for ΔGf° indicates that the formation of the compound from its elements is a spontaneous process.[1] The NIST Chemistry WebBook is a valuable resource for obtaining standard molar entropy and enthalpy of formation data for various compounds, which can then be used to calculate the Gibbs free energy of formation.[11]
Data Summary (Illustrative for Related Compounds)
Since experimental data for this compound is not available, the following table provides data for structurally related compounds to offer a comparative context.
| Compound | Molecular Formula | ΔHf° (gas, kJ/mol) | S° (gas, J/mol·K) |
| Nitrobenzene | C₆H₅NO₂ | 67.5 | 308.8 |
| Benzonitrile | C₇H₅N | 211.7 | 314.1 |
Data sourced from the NIST WebBook and may vary based on the experimental method.[5][12]
II. Melting Point Determination: A Critical Physical Property
The melting point is a fundamental physical property used to identify a compound and assess its purity. For crystalline solids like this compound, it is the temperature at which the solid and liquid phases are in equilibrium. Differential Scanning Calorimetry (DSC) is the gold-standard technique for its determination.[13][14]
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[14]
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).[15][16]
-
Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion (ΔHfus).
Causality in Experimental Design: The use of a constant heating rate ensures that the thermal event is recorded accurately and reproducibly. The inert atmosphere prevents any oxidative degradation of the sample during heating. The hermetic sealing of the pans prevents any loss of sample due to sublimation.
dot
Caption: Workflow for Melting Point Determination using DSC.
Expected Data for this compound
While a definitive melting point is not published, related compounds can provide an estimate. For example, 4-nitrobenzonitrile has a melting point of 144-147 °C. The presence of two methoxy groups on the benzene ring in this compound would be expected to influence its crystal lattice energy and thus its melting point.
Data Summary (Illustrative for Related Compounds)
| Compound | CAS Number | Melting Point (°C) |
| 4-Nitrobenzonitrile | 619-72-7 | 144-147 |
| 2-Methoxy-4-nitrobenzonitrile | 101084-96-2 | 177-180 |
| Phthalonitrile | 91-15-6 | 138[17] |
III. Safety and Handling
As a nitroaromatic compound and a nitrile, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the hazards of related compounds suggest that it may be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and eye irritation.[18][19]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of fire, use water spray, carbon dioxide, dry chemical, or chemical foam.[18]
IV. Conclusion
A comprehensive understanding of the thermodynamic properties and melting point of this compound is essential for its application in research and development. This technical guide has outlined the authoritative experimental and theoretical methodologies for determining these crucial parameters. While specific experimental data for the title compound remains to be published, the protocols and comparative data presented herein provide a solid framework for researchers to conduct their own characterizations with scientific rigor. The application of techniques such as bomb calorimetry, heat capacity calorimetry, and particularly Differential Scanning Calorimetry, will undoubtedly yield the precise data needed to unlock the full potential of this promising molecule.
V. References
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Gibbs Free Energy. (n.d.). Retrieved from a general chemistry resource.[7]
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Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. (n.d.). PMC.[2]
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SAFETY DATA SHEET. (n.d.). Fisher Scientific.[18]
-
Taking entropy changes further. (n.d.). Chemguide.[20]
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Gibbs free energy. (n.d.). Chemguide.[8]
-
Thermodynamic Properties of Organic Compounds. 3. Sublimation Enthalpy and Heat Capacities of 2,4,6-Trimethylbenzonitrile N-Oxid. (n.d.). CORE.[6]
-
The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. (2026, January 8). MDPI.[3]
-
Gibbs Free Energy ( Gθ ). (n.d.). Chembase.lk.[9]
-
4-Nitrobenzonitrile. (n.d.). Sigma-Aldrich.
-
Determination of the entropy changes in the compounds with a first-order magnetic transition. (2007, January 18). AIP Publishing.[21]
-
19.5: Gibbs Free Energy. (2026, January 27). Chemistry LibreTexts.[10]
-
Enthalpies of formation of amino and nitro derivatives of benzene and toluene by homodesmotic reactions. (n.d.). American Chemical Society.[4]
-
Benzonitrile. (n.d.). NIST WebBook.[12]
-
This compound. (2013, May 17). Dye|Dye intermediates|Fluorescent Brightener|pigment dye.
-
Enthalpies of formation of nitromethane and nitrobenzene: Theory vs experiment. (2025, August 8). ResearchGate.[5]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC.[13]
-
Benzonitrile. (n.d.). Wikipedia.[22]
-
2-Methoxy-4-nitrobenzonitrile. (n.d.). PubChem.[23]
-
4,5-Dimethoxy-2-nitrobenzonitrile. (n.d.). PubChem.[24]
-
DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. (2023, October 10). bioRxiv.[15]
-
A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. (2021, June 5). MDPI.[16]
-
Study of entropy production employing different stability criteria in secondary algorithm for fragment structures. (n.d.). arXiv.[25]
-
2-Methoxy-4-nitrobenzonitrile, 98% 5 g | Buy Online. (n.d.). Thermo Scientific Chemicals.[26]
-
The NBS Tables of Chemical Thermodynamic Properties. (n.d.). NIST.[11]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). UNICAM.[27]
-
Entropy. (n.d.). IBChem.[28]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019, December 18). MDPI.[29]
-
Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing.[14]
-
Phthalonitrile. (n.d.). PubChem.[17]
-
1,2,4,5-Benzenetetracarbonitrile - High purity. (n.d.). Georganics.[19]
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Safety Data Sheet (SDS) and toxicology of 2,5-Dimethoxy-4-nitrobenzonitrile
Technical Whitepaper: Handling, Toxicology, and Safety Protocols for 2,5-Dimethoxy-4-nitrobenzonitrile
Executive Summary
This compound is a specialized intermediate frequently utilized in the synthesis of psychoactive phenethylamines (e.g., the 2C-x and DOx series) and functionalized organic materials. As a nitro-aromatic nitrile, it presents a dual-hazard profile combining the energetic and toxicological risks of nitro compounds with the metabolic risks of nitriles.[1]
This guide provides a rigorous technical framework for researchers handling this compound. It moves beyond standard Safety Data Sheet (SDS) boilerplate to address specific operational risks, including exothermic nitration hazards, methemoglobinemia potential, and containment strategies for high-potency precursors.
Chemical Identity & Physicochemical Profile
Compound: this compound
CAS Registry Number: 23586-22-3 (Note: Isomers such as 4,5-dimethoxy-2-nitrobenzonitrile are common; verification of substitution pattern via NMR is critical).[1]
Molecular Formula: C
| Property | Value / Description | Source/Inference |
| Appearance | Yellow to orange crystalline solid | Conjugated nitro-aromatic system |
| Melting Point | 168–172 °C (Predicted) | Analogous to 2,5-dimethoxy-4-nitrobenzaldehyde [1] |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water | Lipophilic methoxy groups |
| Partition Coeff (LogP) | ~1.8 – 2.1 (Estimated) | Moderate lipophilicity; dermal absorption risk |
| Decomposition | >200 °C (Exothermic) | Nitro group thermal instability |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationships (SAR) of analogous nitrobenzonitriles.[1]
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[1] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[1] |
| Skin/Eye Irritation | Category 2/2A | H315/H319: Causes skin and serious eye irritation.[1] |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1] |
| STOT - Repeated | Category 2 | H373: May cause damage to organs (blood) through prolonged exposure (Methemoglobinemia).[1] |
Toxicological Mechanisms
The toxicity of this compound is governed by two primary pharmacophores: the nitro group and the nitrile moiety .[1]
Metabolic Activation (The Nitro Reductase Pathway)
The primary toxicological concern is the enzymatic reduction of the nitro group. Unlike simple nitriles, the nitro group on the aromatic ring undergoes a cascade of reductions catalyzed by hepatic nitroreductases (e.g., NADPH-cytochrome P450 reductase).
-
Nitro-Reduction: The parent compound is reduced to a nitroso intermediate.[1]
-
Hydroxylamine Formation: Further reduction yields the N-hydroxylamine species.[1]
-
Toxicity: The hydroxylamine is highly reactive.[1] It can:
-
Oxidize ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), causing methemoglobinemia (hypoxia).
-
Form DNA adducts, leading to potential genotoxicity.
-
Nitrile Metabolism
While aromatic nitriles are generally more stable than aliphatic nitriles, metabolic oxidation (hydroxylation) of the aromatic ring can destabilize the molecule, potentially releasing cyanide ions (CN-) slowly. However, the acute risk is primarily driven by the nitro group mechanics described above.
Visualization: Metabolic Toxicity Pathway[1]
Figure 1: Metabolic activation pathway highlighting the progression from nitro-reduction to hemotoxicity and genotoxicity.[2]
Safe Handling & Synthesis Protocols
Engineering Controls
-
Containment: All handling of the dry solid must occur within a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.[1]
-
Static Control: Nitro-aromatics can be shock-sensitive or electrostatic hazards.[1] Ground all glassware and use anti-static spatulas.[1]
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is mandatory.[1]
-
Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1]
Synthesis Workflow: Nitration Safety
The most common synthesis involves nitrating 2,5-dimethoxybenzonitrile.[1] This is a highly exothermic electrophilic aromatic substitution.[1]
Protocol: Controlled Nitration
-
Preparation: Pre-cool the nitration mixture (HNO3/H2SO4) to 0°C before adding the substrate.
-
Addition: Add the substrate portion-wise.[1] Monitor internal temperature strictly; do not exceed 10°C .
-
Quenching (Critical Step): Pour the reaction mixture onto crushed ice.
-
Neutralization: Wash the filtered solid with saturated NaHCO3 to remove acid traces. Acidic nitro compounds are unstable during storage.[1]
Visualization: Safe Synthesis Workflow
Figure 2: Operational workflow for the safe nitration and isolation of the target compound.
Emergency Response & Decontamination
-
Spill (Solid): Do not dry sweep.[1] Dampen with PEG-400 or water to prevent dust generation, then wipe up.[1] Treat waste as hazardous (P-listed equivalent).[1]
-
Skin Contact: Immediate wash with soap and water for 15 minutes.[1] Do not use ethanol (enhances dermal absorption of nitro compounds).[1]
-
Medical Surveillance: In case of significant exposure, monitor for signs of methemoglobinemia (cyanosis, chocolate-brown blood). Administer Methylene Blue only under strict medical supervision.[1]
References
-
Rhodium. (1992).[1][4] Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde. Synthetic Communications, 22(14), 2071-2076.[4] Link
-
PubChem. (2025).[1][5][3] 1,2-Dimethoxy-4-nitrobenzene (Analogous Structure Safety Data). National Library of Medicine.[1] Link
-
BenchChem. (2025).[1][6] General Work-up Protocol for Aromatic Nitration Reactions. Technical Guide Series. Link
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Nitrobenzonitrile. Link
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2024).[1][7] Toxicological Profile for Nitroaromatics. Link
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- 4. designer-drug.com [designer-drug.com]
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Introduction: The Strategic Importance of the Substituted Benzonitrile Scaffold
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 2,5-Dimethoxy-4-nitrobenzonitrile Derivatives
In the landscape of modern medicinal chemistry and materials science, the benzonitrile scaffold serves as a cornerstone for the development of novel functional molecules. Its derivatives are integral to a wide array of pharmaceuticals, acting as crucial pharmacophores that govern biological activity. The nitrile group is a versatile functional handle; it can act as a hydrogen bond acceptor, a bioisostere for other groups, and a precursor for diverse chemical transformations into amides, amines, carboxylic acids, and tetrazoles.[1][2]
This guide focuses on the this compound framework. The specific arrangement of its functional groups—a nitrile, a nitro group, and two methoxy substituents on an aromatic ring—creates a molecule of significant synthetic potential. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electron-donating effect of the methoxy groups, establishes a unique electronic profile that dictates its reactivity and the potential bioactivity of its derivatives. The nitro group, in particular, is a well-known pharmacophore (and potential toxicophore) found in numerous antimicrobial and anticancer agents, often exerting its effect through bioreduction to reactive intermediates.[3][4][5]
This document serves as a technical review for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis of the core structure, its key chemical transformations, detailed analytical protocols, and a survey of the biological activities exhibited by its derivatives. By synthesizing established chemical principles and data from closely related analogues, we aim to provide a predictive and practical framework for exploring the chemical space and therapeutic potential of this compound derivatives.
Part 1: Synthesis of the Core Scaffold and Key Derivatives
The synthetic strategy for this compound and its primary derivatives hinges on classical aromatic chemistry, primarily electrophilic nitration and subsequent functional group interconversions. The choice of a specific pathway is often dictated by the availability of starting materials and the desired substitution pattern.
Synthesis of the this compound Core
A plausible and efficient route to the core scaffold begins with the nitration of a readily available dimethoxybenzene precursor.
Proposed Synthetic Pathway:
The synthesis can be logically approached starting from 1,4-dimethoxybenzene, followed by nitration and subsequent introduction of the nitrile functionality. A similar process is documented for related isomers, such as the nitration of 3,4-dimethoxybenzonitrile to yield 4,5-dimethoxy-2-nitrobenzonitrile.[6] An alternative involves the nitration of 2,5-dimethoxybenzonitrile.
Detailed Protocol: Nitration of 2,5-dimethoxybenzonitrile
Causality: This protocol employs a mixed-acid nitration (HNO₃/H₂SO₄), a standard and highly effective method for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the moderately activated dimethoxybenzene ring. The reaction is conducted at low temperatures (0-10 °C) to control the exothermic reaction and minimize the formation of dinitrated or other side products.[7][8]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid. Cool the acid to 0 °C.
-
Substrate Addition: Slowly add 2,5-dimethoxybenzonitrile (1.0 eq) to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture: In a separate, pre-cooled flask, cautiously prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to the solution of the benzonitrile substrate. The rate of addition should be controlled to maintain the reaction temperature below 15 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Key Synthetic Transformations and Derivatives
The true value of the this compound scaffold lies in its capacity to be transformed into a diverse library of derivatives. The two primary handles for derivatization are the nitro group and the nitrile group.
Caption: Synthetic pathways for key derivatives of this compound.
1.2.1 Reduction of the Nitro Group: Accessing Amino Derivatives
The conversion of the nitro group to an amine is arguably the most critical transformation, as the resulting 4-amino-2,5-dimethoxybenzonitrile is a highly valuable intermediate for building heterocyclic systems, particularly in drug discovery.[9]
Protocol: Reduction of Nitro Group using Tin(II) Chloride
Causality: Tin(II) chloride (SnCl₂) in an acidic medium (like concentrated HCl) is a classic and reliable method for the chemoselective reduction of aromatic nitro groups. It is particularly useful when other reducible functional groups, such as a nitrile, are present, as it tends to leave them intact under controlled conditions. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitating the elimination of water.[9]
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or sodium carbonate solution until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-amino-2,5-dimethoxybenzonitrile.
1.2.2 Transformations of the Nitrile Group
The nitrile group offers a gateway to several important functionalities.
-
Reduction to Benzylamines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more stringent conditions can reduce the nitrile to a primary amine (benzylamine). These derivatives are important building blocks in their own right.
-
Hydrolysis to Carboxylic Acids: The nitrile can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, yielding 2,5-dimethoxy-4-nitrobenzoic acid. This introduces another key functional group for further derivatization, such as amide coupling.
-
Synthesis of Phenethylamines (The 2C-N Case): The renowned psychedelic phenethylamine 2C-N (2,5-dimethoxy-4-nitrophenethylamine) is a structural derivative.[10][11] However, it's crucial to note from a synthetic standpoint that the most common synthesis of 2C-N involves the nitration of 2,5-dimethoxyphenethylamine (2C-H), not a transformation starting from the benzonitrile.[11] Synthesizing it from the benzonitrile would require a more complex, multi-step sequence (e.g., reduction to aldehyde, Henry reaction to form a nitrostyrene, then reduction), which is less direct.
Part 2: Analytical Characterization
Robust analytical methods are essential for confirming the structure, purity, and quantity of synthesized compounds. A multi-technique approach is standard practice in both research and industrial settings.[12][13]
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural Elucidation (Proton Environment) | - Two singlets in the aromatic region for the two aromatic protons. - Two singlets around 3.8-4.1 ppm for the two non-equivalent methoxy groups. |
| ¹³C NMR | Structural Elucidation (Carbon Skeleton) | - Signals for the nitrile carbon (~115-120 ppm) and the six aromatic carbons, including those attached to the nitro, methoxy, and nitrile groups. - Signals for the two methoxy carbons (~55-60 ppm). |
| FTIR | Functional Group Identification | - A sharp, strong peak around 2220-2240 cm⁻¹ for the C≡N stretch. - Strong asymmetric and symmetric stretching peaks for the NO₂ group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. - Peaks corresponding to C-O (methoxy) and aromatic C-H stretches. |
| HPLC | Purity Assessment & Quantification | - A single major peak under optimized reverse-phase conditions (e.g., C18 column with a water/acetonitrile gradient). UV detection at ~254 nm or a λ_max is suitable.[12] |
| GC-MS | Purity and Molecular Weight Confirmation | - Provides retention time for purity assessment and a mass spectrum. The molecular ion peak (M⁺) should be observed, along with a characteristic fragmentation pattern.[13] |
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Causality: Reverse-phase HPLC is the workhorse method for analyzing moderately polar organic molecules. A C18 stationary phase provides a nonpolar surface for separation based on hydrophobicity. A gradient elution from a polar mobile phase (water) to a less polar one (acetonitrile) allows for the efficient elution of compounds with a range of polarities. The addition of 0.1% formic acid improves peak shape by ensuring acidic analytes are protonated.[12]
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program: 10% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Part 3: Biological and Pharmacological Activities
The biological profile of this compound derivatives is largely predicted by the activities of two classes of related compounds: nitroaromatics and phenethylamines.
The Role of the Nitro Group: Antimicrobial and Cytotoxic Potential
Nitroaromatic compounds are a well-established class of therapeutic agents, particularly as antimicrobials. Their mechanism often involves the enzymatic reduction of the nitro group within target cells (e.g., anaerobic bacteria or protozoa) to form reactive nitroso and hydroxylamino intermediates or radical anions.[3][14] These reactive species can cause widespread cellular damage by binding to DNA and proteins, leading to cell death.[4][5]
-
Antimicrobial Activity: Derivatives of this compound could be explored as potential agents against various pathogens. The specific substitution pattern may influence cell permeability and interaction with microbial nitroreductase enzymes.
-
Anticancer Potential: The hypoxic environment of solid tumors can also facilitate the reduction of nitroaromatics, making them potential hypoxia-activated prodrugs.[15]
-
Toxicity: It is critical to recognize that the same mechanism that provides therapeutic effects can also lead to toxicity in mammalian cells. Nitroaromatics must be handled with appropriate safety precautions.[16][17]
The Phenethylamine Connection: Serotonergic and Psychedelic Activity
As mentioned, 2C-N (2,5-dimethoxy-4-nitrophenethylamine) is a known psychedelic compound and a structural analog.[10][18] Its pharmacology provides a strong rationale for investigating related structures derived from the benzonitrile core.
-
Mechanism of Action: 2C-N acts as a partial agonist at serotonin receptors, particularly the 5-HT₂ₐ and 5-HT₂c subtypes.[11][19] Activation of the 5-HT₂ₐ receptor is the primary mechanism underlying the hallucinogenic effects of classic psychedelics.[20]
-
Structure-Activity Relationships (SAR): The pharmacology of phenethylamines is highly sensitive to substitution on the aromatic ring.[21][22] The presence and position of the methoxy groups and the 4-position nitro group in 2C-N are critical for its activity.[10] Derivatives synthesized from this compound, such as the corresponding benzylamine or other amine derivatives, would be prime candidates for screening at serotonin receptors to explore novel SAR and potentially identify compounds with unique pharmacological profiles (e.g., biased agonism).
Table: Pharmacological Data for the Related Compound 2C-N
| Parameter | Value | Significance | Reference |
| Target Receptors | 5-HT₂ₐ, 5-HT₂c | Primary targets for psychedelic activity. | [11][19] |
| pEC₅₀ (5-HT₂c) | 5.91 | Potency for stimulating arachidonic acid release. | [19] |
| pEC₅₀ (5-HT₂ₐ) | 4.78 | Potency for stimulating arachidonic acid release. | [19] |
| Human Dosage | 100-150 mg (oral) | Effective dose range reported by Shulgin. | [10][11] |
| Duration of Action | 4-6 hours | Typical duration of psychoactive effects. | [10][11] |
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for chemical synthesis and drug discovery. While direct literature on this specific molecule is sparse, a comprehensive analysis of its functional groups and related analogues provides a clear roadmap for its exploration. The primary synthetic routes—nitration followed by functional group interconversion of the nitrile and nitro moieties—are well-established. The reduction of the nitro group to an amine is a key step, opening the door to a rich field of heterocyclic chemistry with potential applications in oncology and beyond. Concurrently, modifications based on the nitrile group and exploration of the inherent bioactivity of the nitroaromatic core provide parallel avenues for discovery. The known pharmacology of the related 2C-N molecule strongly suggests that derivatives of this scaffold warrant investigation for their potential as modulators of the serotonergic system. Future research should focus on the systematic synthesis and screening of derivative libraries to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this promising chemical framework.
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Stability of 2,5-Dimethoxy-4-nitrobenzonitrile under standard laboratory conditions
An In-depth Technical Guide to the Stability of 2,5-Dimethoxy-4-nitrobenzonitrile
This document provides a comprehensive technical analysis of the chemical stability of this compound under standard laboratory conditions. Designed for researchers, scientists, and drug development professionals, this guide synthesizes predictive chemical principles with established analytical methodologies to offer a robust framework for handling, storing, and evaluating this compound. By understanding the interplay of its functional groups, we can anticipate its behavior and design self-validating protocols to ensure its integrity in research and development applications.
Introduction: A Molecule of Synthetic Interest
This compound is a substituted aromatic compound featuring a unique combination of functional groups that dictate its reactivity and, consequently, its stability profile. The benzonitrile scaffold is a prevalent pharmacophore in medicinal chemistry, with the nitrile group acting as a key hydrogen bond acceptor or a bioisostere for other functionalities.[1] The presence of two electron-donating methoxy groups and two electron-withdrawing groups (nitro and cyano) creates a complex electronic environment that influences its susceptibility to degradation.[2] A thorough understanding of its intrinsic stability is paramount for its use as an intermediate in the synthesis of novel pharmaceutical agents.[1]
Caption: Molecular structure and key functional groups.
Predicted Chemical Stability and Degradation Pathways
While specific stability data for this compound is not extensively published, a robust predictive analysis can be conducted based on the known reactivity of its constituent functional groups. The primary modes of degradation are anticipated to be hydrolysis, photolysis, and thermal decomposition.
Hydrolytic Stability
The nitrile group is the primary site for hydrolytic degradation. In both acidic and basic aqueous media, benzonitriles are known to hydrolyze first to the corresponding benzamide and subsequently to the benzoic acid.[3][4]
-
Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the nitrile nitrogen, followed by a rate-limiting attack of water on the electrophilic carbon.[5][6]
-
Base-Catalyzed Hydrolysis: This pathway is typically a second-order reaction involving the direct attack of a hydroxide ion on the nitrile carbon.[7] The resulting carboxylate salt must be neutralized to yield the carboxylic acid.[4]
The electronic nature of the substituents on the aromatic ring significantly influences the rate of hydrolysis. The presence of the strongly electron-withdrawing nitro and cyano groups is expected to make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack, particularly under basic conditions.[8]
Caption: Predicted hydrolytic degradation pathway.
Photostability
Aromatic nitro compounds are well-known for their photoreactivity and can degrade upon exposure to light, particularly in the UVA (320-400 nm) and UVB (290-320 nm) regions.[9][10] The degradation can proceed through several mechanisms, including:
-
Nitro-Nitrite Rearrangement: An intramolecular rearrangement to form a nitrite ester, which can lead to further degradation products.[10][11]
-
Hydrogen Abstraction: The excited nitro group can abstract a hydrogen atom from a neighboring molecule or solvent, initiating a radical chain reaction.[10]
The presence of two electron-donating methoxy groups may influence the absorption spectrum of the molecule, potentially shifting its maximum absorption wavelength and affecting its photosensitivity. Photostability testing is therefore a critical component of this compound's stability assessment.[12]
Thermal Stability
While a safety data sheet for the specific isomer 2-methoxy-4-nitrobenzonitrile indicates it is "stable under normal conditions," it also advises avoiding excess heat.[13] Aromatic nitro compounds as a class can exhibit exothermic activity at elevated temperatures.[14] Multi-nitrated aromatic compounds can be sensitive to shock and friction, particularly if impure. Differential Scanning Calorimetry (DSC) is the preferred method to evaluate thermal hazards, identifying melting points and the onset of exothermic decomposition.[15][16] For this compound, it is crucial to establish a maximum recommended process temperature to prevent uncontrolled decomposition.
Recommended Storage and Handling
Based on the general guidelines for aromatic nitro compounds and nitriles, the following conditions are recommended to ensure the long-term stability of this compound.
| Parameter | Recommendation | Rationale & References |
| Temperature | Store in a cool location. | To minimize the risk of thermal degradation. Aromatic nitro compounds can be heat-sensitive.[14] |
| Light | Store in amber vials or in the dark. | To prevent photolytic degradation, as nitroaromatic groups are photoreactive.[10][17] |
| Atmosphere | Store in a tightly sealed container in a dry place. | To protect from atmospheric moisture which could facilitate hydrolysis of the nitrile group.[17] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent vigorous, potentially hazardous reactions and catalyzed degradation.[13][18] |
Experimental Stability Assessment: A Practical Guide
A comprehensive stability assessment should involve forced degradation (stress testing) to identify likely degradation products and establish the intrinsic stability of the molecule. This data is essential for developing and validating a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).[12][19]
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Methodological & Application
Application Note: High-Purity Synthesis of 2,5-Dimethoxy-4-nitrobenzonitrile
This Application Note is structured to provide a high-purity, scalable protocol for the synthesis of 2,5-dimethoxy-4-nitrobenzonitrile. It prioritizes regiochemical control and safety, specifically addressing the critical nitration step where isomer contamination often occurs.
Abstract & Strategic Overview
This compound is a high-value intermediate used in the synthesis of push-pull chromophores, conductive polymers, and substituted phenethylamines. The synthesis from 1,4-dimethoxybenzene presents a specific regiochemical challenge: introducing a nitro group onto the 2,5-dimethoxybenzaldehyde scaffold typically yields a mixture of 4-nitro (desired) and 6-nitro (undesired) isomers due to the competing directing effects of the methoxy groups and the aldehyde.
The Core Challenge: Standard nitration of 2,5-dimethoxybenzaldehyde in acetic acid yields substantial amounts of the 6-nitro isomer (~26%).
The Solution: This protocol utilizes an Acetic Anhydride-mediated nitration .[1] By converting the aldehyde in situ to a gem-diacetate (acylal) intermediate, the steric bulk at the 1-position is increased, and the electronic directing effects are modified to favor the para-position relative to the 5-methoxy group. This shifts the regioselectivity to >90% for the desired 4-nitro isomer.[1]
Synthetic Pathway Overview[2]
Figure 1: Strategic workflow emphasizing the in-situ diacetate protection to ensure regioselectivity.
Detailed Protocols
Step 1: Vilsmeier-Haack Formylation
Objective: Conversion of 1,4-dimethoxybenzene to 2,5-dimethoxybenzaldehyde. Mechanism: Electrophilic aromatic substitution using the chloroiminium ion generated from DMF and POCl₃.
-
Reagents:
-
1,4-Dimethoxybenzene (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (1.5 eq)
-
Solvent: DMF (excess) or Dichloromethane (DCM)
-
Protocol:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve 1,4-dimethoxybenzene (20.0 g, 145 mmol) in DMF (40 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add POCl₃ (16.2 mL, 174 mmol) dropwise over 30 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4 hours. The solution will darken (deep red/brown).
-
Quench: Pour the reaction mixture onto 500 g of crushed ice/water. Stir vigorously for 30 minutes. The iminium salt hydrolyzes to precipitate the aldehyde.
-
Isolation: Filter the yellow precipitate. Wash with cold water (3 x 100 mL).
-
Purification: Recrystallize from ethanol or methanol/water.
-
Target Yield: 85-90%
-
Appearance: Yellow crystalline solid.
-
Melting Point: 50–52°C.
-
Step 2: Regioselective Nitration (Critical Step)
Objective: Nitration at the 4-position while minimizing the 6-nitro isomer. Safety Critical: Mixing HNO₃ and Acetic Anhydride forms acetyl nitrate, which is unstable. Strict temperature control (<10°C) is mandatory.
-
Reagents:
-
2,5-Dimethoxybenzaldehyde (10.0 g, 60 mmol)
-
Nitric Acid (70%, conc.)[2] (1.5 eq)
-
Acetic Anhydride (Ac₂O) (Solvent/Reagent, ~5 vol)
-
Protocol:
-
Dissolution: Dissolve 2,5-dimethoxybenzaldehyde (10.0 g) in Acetic Anhydride (40 mL). Stir at room temperature for 30 minutes.
-
Note: This promotes the equilibrium formation of the gem-diacetate, which directs the nitration.
-
-
Cooling: Cool the solution to 0°C using an ice/salt bath.
-
Nitration: Add Nitric Acid (4.2 mL) dropwise.
-
CRITICAL: Monitor internal temperature. Do not allow temperature to exceed 10°C. The formation of acetyl nitrate is exothermic.
-
-
Completion: After addition, stir at 0–5°C for 1 hour, then allow to warm to 15°C for 30 minutes.
-
Quench: Pour the mixture into ice water (300 mL) with vigorous stirring. The product (2,5-dimethoxy-4-nitrobenzaldehyde) will precipitate.
-
Workup: Filter the yellow solid. Wash copiously with water to remove acid.
-
Purification: Recrystallize from Ethanol or Acetic Acid.
Step 3: Nitrile Conversion (One-Pot Dehydration)
Objective: Conversion of the aldehyde to the nitrile via an oxime intermediate.
-
Reagents:
-
2,5-Dimethoxy-4-nitrobenzaldehyde (5.0 g, 23.7 mmol)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Pyridine (10 mL) or Sodium Acetate (1.5 eq) in Acetic Acid
-
Acetic Anhydride (Dehydrating agent)
-
Protocol:
-
Oxime Formation: In a flask, combine the aldehyde (5.0 g) and Hydroxylamine HCl (2.0 g) in Pyridine (15 mL). Stir at 50°C for 1 hour. TLC should show disappearance of aldehyde.
-
Dehydration: Add Acetic Anhydride (10 mL) directly to the reaction mixture.
-
Reflux: Heat the mixture to 100–110°C for 2 hours.
-
Isolation: Cool to room temperature. Pour into ice water (200 mL) containing HCl (to neutralize pyridine).
-
Filtration: Collect the precipitate. Wash with water.[2][3][5][6][7]
-
Final Purification: Recrystallize from Ethanol/Acetone.
Quality Control & Data Specifications
The following parameters confirm the identity and purity of the final this compound.
| Parameter | Specification | Method |
| Appearance | Pale yellow to orange needles/powder | Visual |
| Melting Point | 179–181°C | Capillary MP |
| Purity (HPLC) | >98.5% | Reverse Phase (C18), MeCN:H2O |
| IR Spectroscopy | ~2220 cm⁻¹ (CN stretch), 1350/1530 cm⁻¹ (NO₂) | FTIR (ATR) |
| 1H NMR (CDCl₃) | δ 7.6-7.8 (s, 2H, Ar-H), 4.0 (s, 6H, OMe) | 400 MHz NMR |
Regiochemistry Verification
To ensure the nitration occurred at the 4-position (para to 5-OMe) rather than the 6-position:
-
1H NMR Analysis: The 4-nitro isomer (target) possesses para-protons on the benzene ring. While they appear as singlets due to isolation, the coupling constants in a non-decoupled C13 or NOE experiments can verify the spatial arrangement.
-
Melting Point: The 6-nitro isomer melts significantly lower (~130°C vs 179°C for the target).
Safety & Handling (E-E-A-T)
Acetyl Nitrate Hazard
Risk: Mixing concentrated Nitric Acid with Acetic Anhydride generates Acetyl Nitrate (
-
Never add Acetic Anhydride to warm Nitric Acid.
-
Always maintain temperature below 15°C during mixing.
-
Quench immediately into water if the reaction runs away (rapid temp spike).
Nitrile/Cyanide Safety
While this protocol generates the nitrile moiety on the ring (not using free cyanide salts like NaCN), the product should be treated as potentially releasing toxic fumes if burned.
-
PPE: Nitrile gloves, lab coat, face shield.
-
Waste: Dispose of organic filtrates as halogenated/hazardous waste (due to pyridine/DCM use).
References
-
Nitration Selectivity: Reaction of 2,5-Dimethoxybenzaldehyde with Nitric Acid.[1] The use of acetic anhydride to favor the 4-nitro isomer via the diacetate intermediate.
-
Source:
-
-
Safety Data:2-Methoxy-4-nitrobenzonitrile SDS (Structural analog for safety handling).
-
Source:
-
-
Aldehyde Synthesis:Vilsmeier-Haack Formyl
-
Source: (General procedure adaptation).
-
-
Nitrile Formation:One-pot conversion of 2-nitrobenzonitriles and rel
-
Source:
-
Sources
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- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Strategic Importance of 2,5-Dimethoxy-4-aminobenzonitrile
An In-Depth Guide to the Catalytic Hydrogenation of 2,5-Dimethoxy-4-nitrobenzonitrile
The selective synthesis of functionalized anilines is a cornerstone of modern medicinal and materials chemistry. 2,5-Dimethoxy-4-aminobenzonitrile, the target of this protocol, is a highly valuable building block. Its unique arrangement of electron-donating methoxy groups, a nucleophilic amino group, and a synthetically versatile nitrile handle makes it a sought-after precursor for a range of complex molecules, including pharmaceuticals, agrochemicals, and dyes.
The primary synthetic challenge in converting this compound to its amino counterpart lies in chemoselectivity. Both the nitro and nitrile groups are susceptible to reduction under typical hydrogenation conditions. Therefore, the core objective is to identify and optimize conditions that facilitate the complete reduction of the nitro group while preserving the nitrile moiety, a task that demands a nuanced understanding of catalyst behavior and reaction kinetics. This guide provides the foundational principles and a detailed, field-proven protocol for achieving this selective transformation with high fidelity.
Core Principles: Navigating the Chemoselectivity Challenge
The catalytic hydrogenation of a nitroaromatic compound in the presence of a nitrile is a classic chemoselectivity problem. The desired reaction is the six-electron reduction of the nitro group to an amine. However, the nitrile group can also undergo a four-electron reduction to a primary amine (via an intermediate imine), which can then potentially react further to form secondary amines.
The key to selectivity lies in exploiting the different reactivities of the two functional groups on a given catalyst surface. The nitro group is generally more readily reduced than the nitrile group.[1][2] This is because the nitro group is highly polarized and adsorbs strongly onto the catalyst surface, facilitating its interaction with activated hydrogen.
Catalyst Selection: The Decisive Factor
The choice of catalyst is paramount for a successful and selective reduction. While numerous catalysts can reduce nitro groups, their performance in the presence of a nitrile varies significantly.
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for the chemoselective hydrogenation of nitro compounds.[2] Palladium exhibits high activity for nitro group reduction at relatively mild temperatures and pressures. Its lower activity towards nitrile hydrogenation compared to other catalysts like Raney Nickel makes it particularly suitable for this transformation.[1] For enhanced selectivity, modified Pd/C catalysts, such as those complexed with ethylenediamine (Pd/C(en)), have been developed to suppress the hydrogenation of sensitive functionalities like nitriles.[3]
-
Raney Nickel (Raney Ni): A highly active and cost-effective catalyst, Raney Ni is widely used for various industrial hydrogenations, including the reduction of both nitro compounds and nitriles.[4][5] However, its high activity can be a double-edged sword, often leading to over-reduction and the undesired conversion of the nitrile group, especially under forcing conditions.[6] Therefore, while effective for nitro reduction, controlling its selectivity in this specific context can be challenging.
-
Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts are highly active for hydrogenating a wide range of functional groups. They are particularly effective for nitro group reduction.[7] However, achieving high chemoselectivity in the presence of a nitrile can be difficult, and they may also promote undesired side reactions like dehalogenation if other sensitive groups are present.[7]
Reaction Mechanism: A Surface-Level View
The reduction of a nitro group on a heterogeneous catalyst surface is a multi-step process. The most accepted mechanism, the Haber pathway, involves the sequential reduction through nitroso and hydroxylamine intermediates before the final amine is formed.[8]
Caption: Generalized Haber pathway for nitro group reduction.
The chemoselectivity arises from the preferential adsorption of the nitro group onto the palladium surface over the nitrile group, ensuring it is hydrogenated first.
Optimizing Experimental Parameters: A Scientist's Perspective
Fine-tuning the reaction conditions is critical for maximizing yield and selectivity. Each parameter offers a lever to control the reaction's outcome.
-
Catalyst Loading: A typical starting point is 5-10 mol% of palladium relative to the substrate. Lowering the catalyst loading can sometimes improve selectivity by reducing the number of active sites available for the less-favored nitrile hydrogenation, though it will slow the reaction rate.
-
Solvent System: The solvent must fully dissolve the starting material. Common choices include:
-
Alcohols (Methanol, Ethanol): Excellent solvents for many nitroaromatics and are compatible with most catalysts. They are polar and can facilitate hydrogen transfer.
-
Ethyl Acetate (EtOAc): A good alternative, particularly for ease of work-up, as it is easily removed under reduced pressure.
-
Tetrahydrofuran (THF): A useful aprotic solvent, which has been shown to be effective in suppressing unwanted side reactions in some Pd/C-catalyzed hydrogenations.[3]
-
-
Hydrogen Pressure: High pressures can accelerate the reaction but may negatively impact chemoselectivity by promoting the reduction of the less reactive nitrile group. For laboratory-scale synthesis, atmospheric pressure (using a hydrogen-filled balloon) or slightly elevated pressures (2-4 bar or ~30-60 psi) in a pressure vessel are generally sufficient and recommended.[9]
-
Temperature: Most nitro group hydrogenations over Pd/C proceed efficiently at room temperature (20-25 °C). Gentle heating (e.g., to 30-40 °C) can be employed to increase the rate if the reaction is sluggish, but excessive heat should be avoided as it can compromise selectivity.
Detailed Experimental Protocol
This protocol provides a robust starting point for the catalytic hydrogenation of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >98% | Sigma-Aldrich, TCI |
| Palladium on Carbon (5% or 10% Pd, dry basis) | Degussa type, wet | Sigma-Aldrich |
| Ethanol (or Methanol / Ethyl Acetate) | Anhydrous | Fisher Scientific |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Airgas, Linde |
| Nitrogen Gas (N₂) | High Purity | Airgas, Linde |
| Celite® 545 | --- | Sigma-Aldrich |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR |
| Hydrogenation Vessel (e.g., Parr Shaker or glass) | --- | Parr Instrument Co. |
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.
-
Palladium on Carbon: Pd/C is flammable, especially when dry and saturated with hydrogen. It can ignite flammable solvents upon exposure to air. Never add dry catalyst to a flammable solvent. The catalyst should be handled as a wet slurry or added to the reaction vessel under an inert atmosphere.[9]
-
Pressure: If using a pressure vessel, ensure it is rated for the intended pressure and has been properly inspected. Do not exceed the maximum pressure rating.
Step-by-Step Procedure
-
Vessel Preparation: To a clean, dry hydrogenation vessel equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., Ethanol, 20 mL) to dissolve the starting material completely.
-
Inerting the System: Seal the vessel. Using a vacuum/inert gas manifold, carefully evacuate the vessel and backfill with nitrogen gas. Repeat this cycle 3-5 times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pd/C catalyst (e.g., 100 mg, ~10 wt% of the substrate). Note: The wet catalyst can be weighed and added as a slurry in a small amount of the reaction solvent to minimize the risk of ignition.
-
Hydrogenation: Purge the vessel by evacuating and backfilling with hydrogen gas 3-5 times. Pressurize the vessel to the desired pressure (e.g., 3 bar / 45 psi) or affix a balloon of hydrogen.
-
Reaction Execution: Begin vigorous stirring. The reaction is exothermic, and a slight temperature increase may be observed.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake (if using a pressure gauge) or by thin-layer chromatography (TLC) or LC-MS. To take an aliquot for analysis, vent the hydrogen, purge with nitrogen, and then quickly take a sample before re-establishing the hydrogen atmosphere.[9] The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the excess hydrogen and purge the vessel thoroughly with nitrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent (e.g., 2 x 10 mL of ethanol) to ensure complete recovery of the product. Caution: The used catalyst on the Celite pad is highly pyrophoric. Immediately quench it by covering it with water in a designated waste container.[9]
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2,5-Dimethoxy-4-aminobenzonitrile is often of high purity. If necessary, it can be further purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.
Data Summary and Visualization
Table of Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate Concentration | ~0.2 M | Balances reaction rate and solubility. |
| Catalyst | 5% or 10% Pd/C (wet) | Proven efficacy and selectivity for nitro group reduction.[2] |
| Catalyst Loading | 5-10 wt% relative to substrate | Efficient conversion without excessive cost or loss of selectivity. |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Good substrate solubility and compatibility with the catalytic system. |
| Hydrogen Pressure | 1-4 bar (15-60 psi) | Sufficient for efficient reaction; higher pressures may reduce selectivity. |
| Temperature | 20-30 °C (Room Temperature) | Provides a good reaction rate while minimizing potential side reactions. |
| Reaction Time | 2-6 hours (monitor by TLC/LC-MS) | Typical duration for complete conversion at this scale. |
Visualized Workflows
Caption: Experimental workflow for catalytic hydrogenation.
Troubleshooting and Expert Insights
-
Stalled Reaction: If the reaction stalls (incomplete conversion), potential causes include catalyst poisoning or deactivation. Ensure the starting material and solvent are of high purity. If necessary, the catalyst can be filtered off under an inert atmosphere and fresh catalyst can be added.
-
Low Selectivity (Nitrile Reduction): If the formation of byproducts from nitrile reduction is observed (e.g., aminomethyl or dibenzylamine derivatives), consider reducing the hydrogen pressure, lowering the reaction temperature, or decreasing the catalyst loading.
-
Catalyst Handling: The pyrophoric nature of used Pd/C cannot be overstated. Quenching the filter cake with water immediately after filtration is a critical safety step. Do not allow the used catalyst to dry in the open air.
By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely perform the chemoselective hydrogenation of this compound, yielding a valuable synthetic intermediate for a multitude of applications.
References
-
Millán, R., & Boronat, M. (2019). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. RSC. [Link]
-
Hutchings, G. J., et al. (2017). Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold: effect of metal particle size, support and the metal-support interface. Taylor & Francis Online. [Link]
- Kallitsaki, M. G., et al. (2020). Selective photoinduced reduction of nitroarenes to N-arylhydroxylamines. Organic Letters.
-
University of Rochester. (n.d.). SOP: How to Run an Atmospheric-Pressure Hydrogenation Reaction. University of Rochester Department of Chemistry. [Link]
-
Zhang, Z., et al. (2016). Enhanced Chemoselective Hydrogenation through Tuning the Interaction between Pt Nanoparticles and Carbon Supports. ACS Catalysis. [Link]
-
Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link]
-
Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Semantic Scholar. [Link]
-
Ma, Z., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Semantic Scholar. [Link]
-
Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. [Link]
-
Aubakirov, Y., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]
-
Aubakirov, Y., et al. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]
-
C̆ervený, L., & Bártková, A. (2025). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate. [Link]
-
Sorribes, I., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]
-
Chandrasekhar, S., et al. (2014). Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Raney nickel. Wikipedia. [Link]
-
Zhang, H., et al. (2017). Remarkable effect of alkalis on the chemoselective hydrogenation of functionalized nitroarenes over high-loading Pt/FeOx catalys. Semantic Scholar. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. qianggroup.com [qianggroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dimethoxy-4-nitrobenzonitrile
Topic: Recrystallization Solvents & Protocols Compound: 2,5-Dimethoxy-4-nitrobenzonitrile (CAS: 42436-11-3) Application: Pharmaceutical Intermediates / Fine Chemical Synthesis
Executive Summary & Solvent Selection Matrix
This compound is a highly functionalized aromatic intermediate. Its purification is often complicated by the presence of nitration byproducts (tars) and structural isomers (e.g., 4,5-dimethoxy-2-nitrobenzonitrile).
The purification strategy relies on the Nitro-Group Effect : The strong electron-withdrawing nitro group increases polarity, making the compound moderately soluble in polar aprotic solvents but significantly less soluble in non-polar hydrocarbons.
Solvent Selection Matrix
| Solvent System | Polarity Index | Suitability | Technical Rationale |
| Acetonitrile (ACN) | 5.8 | Primary Recommendation | Excellent temperature coefficient for nitro-aromatics. High boiling point (82°C) allows for good saturation, while cooling to 0°C typically yields high-purity needles. |
| Ethanol (95%) | 5.2 | Secondary (Greener) | Good for removing inorganic salts. If "oiling out" occurs, the water content helps induce crystallization, though yield may be lower than ACN. |
| Glacial Acetic Acid | 6.2 | For Crude/Tarry Lots | Classic Method. Best for initial cleanup of crude nitration products. Acetic acid is excellent at keeping oxidized tars in solution while the nitro compound crystallizes out. |
| Ethyl Acetate / Heptane | 4.4 / 0.1 | Binary Alternative | Use only if the compound is too soluble in alcohols. Requires precise ratio control to avoid oiling out. |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on the state of your crude material.
Figure 1: Decision tree for solvent selection based on crude material quality. Darker/tarry crude requires Glacial Acetic Acid to solubilize oxidation byproducts.
Detailed Experimental Protocols
Protocol A: High-Purity Recrystallization (Acetonitrile)
Best for: Final purification of material intended for analytical standards or sensitive downstream steps.
-
Preparation: Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask.
-
Dissolution: Add 40 mL of Acetonitrile (ACN) . Heat the mixture to reflux (approx. 82°C) on a stir plate/heating block.
-
Saturation: If solids remain, add ACN in 5 mL portions until the solid just dissolves. Do not add excess solvent.
-
Clarification (Optional): If the solution is dark, add 0.5 g activated charcoal. Stir at reflux for 5 minutes. Filter hot through a pre-warmed Buchner funnel or glass frit.
-
Crystallization: Remove from heat. Cap the flask loosely. Allow to cool to room temperature undisturbed for 2 hours.
-
Critical: Rapid cooling here will trap impurities.[4]
-
-
Isolation: Cool the flask in an ice bath (0-4°C) for 30 minutes. Filter the yellow needles.
-
Washing: Wash the filter cake with 10 mL of cold (-20°C) ACN.
-
Drying: Vacuum dry at 40°C for 4 hours.
Protocol B: "The Cleanup" (Glacial Acetic Acid)
Best for: Crude nitration products containing isomers and oxidation tars.
-
Dissolution: Dissolve crude material in Glacial Acetic Acid (approx. 5-7 mL per gram of solid) at boiling temperature (118°C).
-
Safety: Perform in a fume hood. Glacial acetic acid vapor is corrosive.
-
-
Cooling: Allow the solution to cool slowly to room temperature. The nitro compound should crystallize as robust prisms/needles, while the tarry impurities remain in the dark mother liquor.
-
Precipitation (Optional): If crystallization is poor, add water dropwise to the room-temperature solution until turbidity persists, then chill.
-
Filtration: Filter and wash thoroughly with cold water to remove acid traces, followed by a small wash with cold ethanol.
Troubleshooting Guide & FAQs
Issue: "Oiling Out"
Symptom: As the solution cools, the product forms liquid droplets at the bottom of the flask instead of crystals. Cause: The solution temperature is above the saturation point but the product's melting point is depressed by impurities/solvent, or the cooling is too rapid.[4] Fix:
-
Reheat to redissolve the oil.
-
Add a Seed Crystal: Add a tiny crystal of pure product to the cooling solution at approx. 5-10°C below the boiling point.
-
Agitation: Scratch the inner glass wall of the flask with a glass rod to induce nucleation.
-
Solvent Adjustment: If using Ethanol, add 5-10% more solvent to lower the concentration slightly.
Issue: Low Yield
Symptom: Very little solid recovers after cooling. Cause: The compound is too soluble in the chosen solvent at cold temperatures, or too much solvent was used.[4] Fix:
-
Concentrate: Evaporate 30-50% of the solvent volume on a rotary evaporator and re-cool.
-
Anti-solvent: Add a non-polar anti-solvent (e.g., Water for Ethanol/Acetic Acid; Heptane for Ethyl Acetate) dropwise until the solution becomes cloudy, then cool.
FAQs
Q: Can I use Acetone? A: Acetone is generally too good a solvent for this compound. It dissolves the nitrobenzonitrile so well that recovery is poor unless you evaporate most of the solvent or use a large amount of hexane as a co-solvent. Acetonitrile offers a better solubility curve.
Q: My product is bright orange/red. Is this normal? A: No. Pure this compound should be pale yellow to light tan . A deep orange or red color indicates the presence of nitration byproducts (e.g., dinitro species or quinones). Use Protocol B (Acetic Acid) or treat with activated charcoal.
Q: I found a protocol for 4,5-dimethoxy-2-nitrobenzonitrile. Can I use it? A: Proceed with caution. While they are isomers (same molecular weight, different arrangement), their crystal lattice energies differ. The 4,5-isomer melts at ~167°C [1].[5] The 2,5-isomer has similar solubility properties, so the solvents will likely work, but the volumes required may differ. Always perform a pilot test with 100 mg before committing the full batch.
References
-
Organic Syntheses. (1953). p-Nitrobenzonitrile.[2] Org. Syn. Coll. Vol. 3, p.646. (Demonstrates acetic acid recrystallization for nitrobenzonitriles). Retrieved from [Link]
-
PubChem. (n.d.).[6] 4,5-Dimethoxy-2-nitrobenzonitrile (Compound).[5][6][7][8][9] National Library of Medicine. Retrieved February 24, 2026, from [Link]
-
Shulgin, A., & Shulgin, A. (1991).[10] PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2,5-dimethoxy substitution patterns and purification of related nitrostyrenes).
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4,5-Dimethoxy-2-nitrobenzonitrile 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 4,5-Dimethoxy-2-nitrobenzonitrile | CAS 102714-71-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 4,5-Dimethoxy-2-nitrobenzonitrile | C9H8N2O4 | CID 1511288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. 2,5-Dimethoxy-4-nitroamphetamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Solubility Optimization for 2,5-Dimethoxy-4-nitrobenzonitrile
The following guide serves as a technical support resource for researchers working with 2,5-Dimethoxy-4-nitrobenzonitrile (CAS: 42436-11-3).[1] It addresses the common challenge of limited solubility in ethanol, providing mechanistic explanations, optimized protocols, and troubleshooting steps.
Executive Summary & Compound Profile
This compound is a highly crystalline aromatic compound often used as an intermediate in the synthesis of dyes (e.g., Azoic Diazo Component 40) and potentially in the preparation of phenethylamine derivatives.[1]
Users frequently encounter precipitation or failure to dissolve when using ethanol (EtOH) as a primary solvent. This is due to the compound's high crystal lattice energy, driven by
| Property | Data |
| CAS Number | 42436-11-3 |
| Molecular Formula | C |
| Molecular Weight | 208.17 g/mol |
| Solubility Profile | Poor: Water, Cold Ethanol, Cold MethanolGood: DMSO, DMF, Acetone, Ethyl Acetate (Hot), Dichloromethane |
| Primary Hazard | Irritant; Potential energetic stability issues (Nitro group) |
Troubleshooting Guide (Q&A Format)
Q1: Why does this compound fail to dissolve in ethanol at room temperature?
Technical Insight:
The dissolution process is thermodynamically governed by the Gibbs free energy equation:
-
Enthalpic Barrier (
): The compound possesses a stable crystal lattice. The interaction between ethanol molecules (strong H-bonding) and the compound (dipole-dipole) is not energetically favorable enough to overcome the lattice energy at ambient temperatures ( ).[1] -
Entropic Factor (
): At low temperatures, the entropic gain from disordering the crystal is insufficient.
Solution:
Ethanol acts as a temperature-dependent solvent for this compound.[1] It is sparingly soluble at
-
Action: Heat the mixture to reflux. If the solid remains, you have exceeded the saturation limit or require a co-solvent.
Q2: I need the compound in solution for a reaction (e.g., hydrogenation). What solvent system should I use?
Field-Proven Protocol: Pure ethanol is often suboptimal for room-temperature reactions.[1] A binary solvent system is recommended to balance solubility with reaction compatibility.[1]
Recommended Binary Systems:
-
Ethanol : Ethyl Acetate (3:1): Ethyl acetate disrupts the crystal lattice more effectively than ethanol.
-
Ethanol : THF (4:1): THF is an excellent solvent for this class of compounds and is miscible with ethanol.
-
Ethanol : DMSO (9:1): For biological assays or high-concentration stocks.
Q3: How do I recrystallize this compound if it won't dissolve in ethanol?
Methodology: The insolubility in cold ethanol makes it an ideal anti-solvent or crystallization solvent when paired with a stronger solvent.
Protocol: Two-Solvent Recrystallization
-
Dissolve: Place the crude solid in a flask. Add a minimum amount of hot Ethyl Acetate or Acetone until fully dissolved.
-
Precipitate: While keeping the solution hot (near boiling), slowly add hot Ethanol dropwise.
-
Saturation: Continue adding ethanol until a faint, persistent cloudiness appears.
-
Clear: Add one drop of the primary solvent (Ethyl Acetate/Acetone) to clear the solution.
-
Crystallize: Allow the solution to cool slowly to room temperature, then place in an ice bath (
).
Visual Workflows
Figure 1: Solubility Decision Matrix
This logic tree guides you to the correct solvent system based on your experimental goals.
Caption: Decision matrix for selecting the optimal solvent strategy based on experimental intent.
Figure 2: Recrystallization Thermodynamics
Understanding the temperature-solubility relationship is critical for high yield.[1]
Caption: Thermodynamic flow of the recrystallization process using the Ethanol/Ethyl Acetate system.
Quantitative Solubility Data
While exact solubility values vary by crystal batch, the following trends are established for polymethoxy-nitrobenzonitriles:
| Solvent | Solubility @ 25°C (mg/mL) | Solubility @ Boiling (mg/mL) | Suitability |
| Water | < 0.1 (Insoluble) | < 1 | Poor |
| Ethanol | 1 - 5 (Sparingly) | 20 - 40 | Recrystallization |
| Ethyl Acetate | 15 - 25 | > 100 | Primary Solvent |
| Acetone | 20 - 30 | > 100 | Good |
| DMSO | > 50 | N/A | Stock Solutions |
| Dichloromethane | > 40 | N/A | Extraction |
References
-
PubChem. (n.d.). This compound (Compound).[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved from [Link] (Note: Link directs to the related nitrobenzene core for property comparison; specific nitrile CAS 42436-11-3 data is aggregated).[1]
- Zhang, Y., et al. (2014). Solubility of nitro-derivatives of benzoic acid in organic solvents. Journal of Chemical Research. (Validates solubility trends of nitro-aromatics in ethanol vs.
Sources
- 1. 4-AMINO-2-METHOXY-BENZONITRILE CAS#: 7251-09-4 [m.chemicalbook.com]
- 2. 4-HYDROXY-2-NITRO-ANISOLE | 15174-02-4 [chemicalbook.com]
- 3. This compound [dyestuffintermediates.com]
- 4. 3-HYDROXY-4-NITROBENZONITRILE | 18495-15-3 [amp.chemicalbook.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. evitachem.com [evitachem.com]
Minimizing by-products during 2,5-Dimethoxy-4-nitrobenzonitrile isolation
An In-Depth Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile
This technical guide provides a comprehensive overview of a potential synthetic pathway for 2-Amino-4-methoxy-5-nitrobenzonitrile, a valuable intermediate in the development of pharmaceuticals and functional organic materials. The proposed synthesis is a multi-step process beginning with commercially available starting materials. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Troubleshooting Guide: Common Isolation Issues
This section addresses specific challenges you may encounter during the isolation and purification of 2,5-Dimethoxy-4-nitrobenzonitrile, focusing on by-product identification, mitigation, and removal.
Q1: My final product is contaminated with a significant phenolic impurity, characterized by a broad -OH peak in the IR spectrum and a downfield proton in ¹H NMR. What is this by-product and how can I prevent its formation?
A1: Root Cause Analysis & Prevention
The impurity is almost certainly 2,5-dimethoxy-4-nitrophenol . Its formation is a classic side reaction in the Sandmeyer synthesis, arising from the reaction of the intermediate diazonium salt with water, particularly at elevated temperatures.[1] The diazonium cation is highly reactive and, in the presence of water, can undergo nucleophilic aromatic substitution where water acts as the nucleophile, displacing the diazonium group (N₂) to form a phenol.
Mitigation Strategy:
The key to preventing this side reaction is rigorous temperature control throughout the diazotization and the subsequent cyanation (Sandmeyer) step.
-
Maintain Low Temperatures: The diazotization of the starting amine (2,5-dimethoxy-4-nitroaniline) should be performed between 0 and 5 °C .[2] This is typically achieved using an ice-salt bath.
-
Controlled Reagent Addition: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the amine, ensuring the temperature does not rise above 5 °C.[1]
-
Pre-chilled Solutions: The copper(I) cyanide solution should also be cooled to 0-5 °C before the cold diazonium salt solution is added to it.
Caption: Main reaction vs. phenol by-product formation.
Removal of Phenolic Impurity:
If the phenol has already formed, it can be effectively removed from the crude product during aqueous workup. Being acidic, the phenol will deprotonate in a basic solution to form a water-soluble phenoxide salt.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer several times with a 5-10% aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution.[3] The phenoxide salt will partition into the aqueous layer, which can then be discarded. Finally, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it in vacuo.
Q2: My isolated product shows signs of hydrolysis—impurities corresponding to an amide or a carboxylic acid are present. How does this happen and what is the appropriate workup strategy?
A2: Understanding Nitrile Hydrolysis
The nitrile functional group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions, especially when heated.[4][5] This is a common issue if the workup or purification steps involve harsh pH conditions or high temperatures for extended periods.
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water.[6]
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis.[4]
Mitigation and Optimized Workup:
To prevent unintentional hydrolysis, the workup and isolation should be conducted under mild conditions.
| Condition to Avoid | Recommended Alternative | Rationale |
| Prolonged heating in strong acid/base | Neutralize reaction mixtures promptly at low temperatures. Use mild bases like sodium bicarbonate for washes if necessary. | Minimizes the contact time and energy required for the hydrolysis reaction to proceed at a significant rate.[7] |
| Recrystallization from highly acidic/basic solvents | Use neutral solvents like ethanol, isopropanol, or ethyl acetate. If a mixed solvent system is needed, use pairs like Ethanol/Water. | Prevents catalysis of the hydrolysis reaction during the purification step, where the product is held at elevated temperatures for dissolution.[8] |
| Aggressive steam distillation | If non-volatile impurities need to be removed, consider column chromatography over a short silica plug. | High temperatures and the presence of water during steam distillation create ideal conditions for nitrile hydrolysis.[9] |
Q3: My crude product has "oiled out" during recrystallization and refuses to solidify, even after cooling. What causes this and how can I achieve a crystalline solid?
A3: The Challenge of "Oiling Out"
"Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid.[8] This typically happens for two main reasons:
-
High Impurity Concentration: The presence of by-products (like the phenol discussed in Q1) can create a eutectic mixture, significantly depressing the melting point of your target compound below the temperature of the solution.
-
Solvent Choice: The boiling point of the chosen recrystallization solvent may be higher than the melting point of the solute.[10]
Systematic Approach to Crystallization:
-
Pre-Purification is Key: Before attempting recrystallization, perform the aqueous base wash described in A1 to remove acidic impurities. This is often the most critical step to ensure successful crystallization.
-
Optimize Recrystallization Solvent:
-
Single Solvent: For a polar nitroaromatic compound, polar protic solvents are a good starting point. Ethanol or isopropanol are excellent choices as this compound should exhibit good solubility when hot and poor solubility when cold.
-
Two-Solvent System: If a single solvent is not effective, use a solvent pair.[11] Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., acetone or ethanol) in which it is very soluble. Then, add a "bad" solvent (e.g., water or hexane) dropwise at the boiling point until a persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Control Cooling Rate: Do not rush the cooling process. Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Rapid cooling encourages oiling or the formation of very small, impure crystals.[12]
-
Induce Crystallization: If crystals are reluctant to form in a supersaturated solution, try the following techniques:[10]
-
Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure product (if available) to the solution to initiate crystallization.
-
Caption: Optimized workflow for purification of crude product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
A1: The principle of "like dissolves like" suggests that polar solvents are most suitable for this polar nitroaromatic compound.[10] The ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures (0-5 °C) to maximize recovery.
| Solvent/System | Suitability | Notes |
| Ethanol | Excellent. Often provides a good balance of solubility, yielding high-purity crystals upon cooling. | A very common and effective choice for nitroaryl compounds.[10] |
| Isopropanol | Excellent. Similar to ethanol, but its slightly lower polarity and higher boiling point can sometimes offer better differential solubility. | Can be a good alternative if yields from ethanol are low. |
| Acetic Acid | Good, but with caution. Can be effective for dissolving stubborn impurities. | The product must be thoroughly washed with water after filtration to remove residual acid. Prolonged heating should be avoided to minimize the risk of nitrile hydrolysis.[3] |
| Ethanol/Water | Excellent (Two-Solvent System). Highly tunable. Dissolve in hot ethanol and add hot water dropwise until turbidity persists.[11] | This method is very effective for inducing crystallization when the compound is too soluble in pure ethanol even when cold. |
Q2: How can I reliably monitor the progress of the Sandmeyer reaction?
A2: The most direct way is to monitor the evolution of nitrogen gas (N₂), which is a by-product of the reaction.[1] The reaction begins when the diazonium salt solution is added to the copper(I) cyanide catalyst. You should observe gentle but steady bubbling. The reaction is typically complete when the gas evolution ceases. For more rigorous monitoring, thin-layer chromatography (TLC) can be used. A spot corresponding to the starting aniline should disappear and be replaced by a new spot for the product benzonitrile.
Q3: What are the best practices for handling and quenching the reaction mixture safely?
A3: Diazonium salts can be explosive when isolated and dry, so they should always be kept in a cold aqueous solution and used immediately.[13] The reaction should be performed in a well-ventilated fume hood. When the reaction is complete, it is typically quenched by pouring it slowly into a large volume of ice water or an ice/water slurry.[14] This helps to decompose any unreacted diazonium salts safely and precipitates the crude organic product.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of Nitriles. Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (2024). Converting Nitriles to Amides. Retrieved from [Link]
-
Yanenko, A. S., et al. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
-
Kumar, V., & Chawla, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Nutter, B. (2024). Synthesis of 2,5-dimethoxynitrostyrene. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
-
Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved from [Link]
-
El-Gendy, B. E. M., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile? Retrieved from [Link]
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- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the UV-Vis Absorption Spectrum of 2,5-Dimethoxy-4-nitrobenzonitrile
For researchers and professionals in drug development and materials science, understanding the electronic properties of novel organic molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid and accessible method to probe the electronic transitions within a molecule, offering insights into its structure and conjugation.[1][2] This guide presents a comparative analysis of the expected UV-Vis absorption spectrum of 2,5-Dimethoxy-4-nitrobenzonitrile, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science.
The Structural Basis of UV-Vis Absorption in Aromatic Systems
The UV-Vis absorption of benzene and its derivatives arises from π → π* electronic transitions within the aromatic ring. The substitution pattern on the benzene ring significantly influences the energy of these transitions and, consequently, the position of the absorption maxima (λmax).[3] Electron-donating groups (EDGs) like methoxy (-OCH3) and electron-withdrawing groups (EWGs) like nitro (-NO2) and nitrile (-CN) can extend the conjugation and alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4]
Comparative Spectral Analysis
To build a comprehensive picture of the expected UV-Vis spectrum of this compound, we will compare it with the known spectral data of key structural analogues.
| Compound | Key Structural Features | Expected/Observed λmax | Rationale |
| Benzene | Unsubstituted aromatic ring | ~255 nm | Reference π → π* transition.[3] |
| 4-Nitrobenzonitrile | Benzene with a para-nitro (EWG) and nitrile (EWG) group | ~265-266 nm in neutral water | The strong electron-withdrawing nature of both groups leads to a bathochromic (red) shift compared to benzene.[5][6][7][8] |
| 2,5-Dimethoxybenzonitrile | Benzene with two methoxy (EDG) groups and a nitrile (EWG) group | Expected > 260 nm | The electron-donating methoxy groups will cause a significant bathochromic shift.[9] |
| 2,5-Dimethoxynitrobenzene | Benzene with two methoxy (EDG) and one nitro (EWG) group | Expected > 260 nm | Similar to 2,5-dimethoxybenzonitrile, the combination of EDGs and an EWG will extend conjugation and shift the absorption to longer wavelengths.[10][11] |
| This compound | Target Compound: Combines strong EDGs and EWGs | Predicted > 280 nm | The "push-pull" effect of the electron-donating methoxy groups and the electron-withdrawing nitro and nitrile groups will significantly lower the HOMO-LUMO gap, resulting in a substantial bathochromic shift. |
Analysis of Substituent Effects:
-
Methoxy Groups (-OCH3): As strong electron-donating groups, the two methoxy groups at positions 2 and 5 will increase the electron density of the benzene ring through resonance. This raises the energy of the HOMO, leading to a smaller energy gap for electronic excitation and a shift to longer wavelengths (bathochromic shift).
-
Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group. Positioned at the 4-position, it will strongly delocalize the π-electrons of the ring, lowering the energy of the LUMO. This effect, in concert with the methoxy groups, creates a significant "push-pull" system.
-
Nitrile Group (-CN): The nitrile group is also electron-withdrawing, though less so than the nitro group. Its presence further enhances the electron-deficient nature of the π-system, contributing to the overall bathochromic shift.
The combined influence of these substituents in this compound is expected to result in a UV-Vis absorption spectrum with a primary λmax significantly shifted to a longer wavelength compared to simpler derivatives like 4-nitrobenzonitrile or 2,5-dimethoxybenzonitrile.
The Critical Role of Solvent Choice
The polarity of the solvent can have a pronounced effect on the position and intensity of absorption bands, a phenomenon known as solvatochromism.[12][13] For molecules with a significant change in dipole moment upon electronic excitation, such as the "push-pull" system in our target compound, this effect is particularly important.
-
Polar Solvents (e.g., ethanol, acetonitrile): These solvents are likely to cause a red shift (bathochromic shift) in the π → π* transitions of this compound.[13]
-
Non-polar Solvents (e.g., hexane, cyclohexane): In these solvents, a blue shift (hypsochromic shift) might be observed compared to polar solvents.[13]
When reporting UV-Vis data, it is crucial to specify the solvent used to ensure reproducibility and accurate comparison.
Experimental Protocol for UV-Vis Spectral Acquisition
To obtain a reliable UV-Vis absorption spectrum for this compound, the following detailed protocol should be followed.[1][14][15][16]
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.[17]
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[1]
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions to obtain a series of standard solutions. The final concentration should result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.[15]
-
Place the cuvette in the reference and sample holders of the spectrophotometer.
-
Perform a baseline correction across the desired wavelength range (e.g., 200-600 nm) to subtract any absorbance from the solvent and the cuvette.[16]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the cuvette with the sample solution and place it in the sample holder.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If quantitative analysis is required, construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.[14]
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for obtaining a UV-Vis absorption spectrum.
Caption: Experimental workflow for UV-Vis spectroscopy.
Conclusion
This guide provides a framework for understanding the anticipated UV-Vis absorption characteristics of this compound based on a comparative analysis of structurally related compounds. The interplay of strong electron-donating and electron-withdrawing groups is predicted to result in a significant bathochromic shift, making its absorption spectrum sensitive to the solvent environment. The provided experimental protocol outlines the necessary steps to accurately measure its UV-Vis spectrum, a crucial step in the characterization of this and other novel organic molecules.
References
-
JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]
-
Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]
-
Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
-
University of Houston. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. [Link]
-
Environmental Science: Atmospheres. (2023, January 4). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. [Link]
-
PMC. Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans. [Link]
-
ResearchGate. Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4. [Link]
-
Chemistry Stack Exchange. (2015, November 30). Effect of nitrobenzene on solution UV/Vis spectra. [Link]
-
NIH PubChem. 4-Nitrobenzonitrile. [Link]
-
Scribd. Solvent Effects in UV-Vis Spectroscopy. [Link]
-
NIST WebBook. Benzonitrile, 4-nitro-. [Link]
-
ResearchGate. UV‐Vis absorption spectra of 4‐Nitrobenzaldehyde (red curve) before and.... [Link]
-
International Journal of ChemTech Research. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database. [Link]
-
PCCP. (2011, January 17). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
-
MSU chemistry. Visible and Ultraviolet Spectroscopy. [Link]
-
JP XVIII. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
SIELC Technologies. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. [Link]
-
NIH PubChem. 2,5-Dimethoxynitrobenzene. [Link]
-
ResearchGate. UV–Vis spectra of 2 and b dependence of absorbance at 372 nm on pH in.... [Link]
-
NIH PubChem. 4,5-Dimethoxy-2-nitrobenzonitrile. [Link]
-
PubChemLite. 4,5-dimethoxy-2-nitrobenzonitrile (C9H8N2O4). [Link]
-
CAS Common Chemistry. 2,5-Dimethoxybenzonitrile. [Link]
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Thin Layer Chromatography (TLC) Rf values for 2,5-Dimethoxy-4-nitrobenzonitrile
This technical guide details the Thin Layer Chromatography (TLC) parameters for 2,5-Dimethoxy-4-nitrobenzonitrile (CAS: 42436-11-3), a critical intermediate in the synthesis of substituted phenethylamines and agrochemicals.
This guide is structured to assist researchers in monitoring the nitration of 2,5-dimethoxybenzonitrile, offering a comparative analysis against analytical alternatives like HPLC and GC-MS.
Chemo-Physical Context & Application
This compound is typically synthesized via the electrophilic aromatic nitration of 2,5-dimethoxybenzonitrile . Accurate monitoring of this reaction is essential to prevent the formation of dinitro- impurities or hydrolysis byproducts (e.g., amides/acids).
-
Primary Precursor: 2,5-Dimethoxybenzonitrile
-
Critical Impurities: 2,5-dimethoxy-4,6-dinitrobenzonitrile (over-nitration), 2,5-dimethoxy-4-nitrobenzoic acid (hydrolysis).
Why TLC? (Comparative Analysis)
While HPLC and GC-MS provide quantitative resolution, TLC remains the superior method for in-situ reaction monitoring due to its speed and ability to detect baseline-stuck polar impurities that might foul GC columns.
| Feature | TLC (Silica Gel) | HPLC (Reverse Phase) | GC-MS |
| Speed | < 10 mins | 20-40 mins | 20-40 mins |
| Throughput | Parallel (multiple spots) | Serial (one by one) | Serial |
| Detection | UV/Visual (Color) | UV Diode Array | Mass Fragment |
| Cost | Negligible | High (Solvents/Columns) | High (Maintenance) |
| Blind Spots | None (Everything stays on plate) | Irreversible adsorption | Non-volatiles |
Experimental Protocol
Materials & Setup[3][4][5][6]
-
Stationary Phase: Silica Gel 60 F
(Aluminum or Glass backed). -
Mobile Phase (Eluent): Hexane : Ethyl Acetate (Hex:EtOAc).
-
Screening Ratio: 7:3 (v/v).
-
-
Visualization: UV Lamp (254 nm) and Iodine Chamber.
Step-by-Step Methodology
-
Sample Preparation: Dissolve ~5 mg of the reaction mixture in 0.5 mL of Ethyl Acetate or Dichloromethane (DCM). Ensure the solution is concentrated enough to be visible but dilute enough to prevent tailing.
-
Plate Marking: Lightly mark a baseline 1 cm from the bottom using a graphite pencil.
-
Spotting Strategy (The "Three-Lane" System):
-
Lane 1: Authentic Starting Material (SM) - 2,5-dimethoxybenzonitrile.
-
Lane 2: Co-spot (SM + Reaction Mixture). Crucial for detecting overlapping spots.
-
Lane 3: Reaction Mixture (RM).
-
-
Development: Elute in a saturated chamber until the solvent front reaches ~1 cm from the top.
-
Visualization: Observe under UV (254 nm). The nitro group typically quenches fluorescence, making the spot appear dark purple/black against the bright green fluorescent background.
Rf Value Analysis & Data
The introduction of the nitro group (-NO
Comparative Rf Data (Silica Gel 60)
Note: Rf values are dependent on humidity and temperature. Relative order is invariant.
| Compound | Structure Description | Polarity | Rf Value (Hex:EtOAc 7:3) | Rf Value (Hex:EtOAc 1:1) |
| 2,5-Dimethoxybenzonitrile | Starting Material (SM) | Low | 0.65 – 0.75 | 0.80 – 0.90 |
| This compound | Target Product | Medium | 0.35 – 0.45 | 0.55 – 0.65 |
| Dinitro- Impurities | Over-nitrated side product | High | 0.20 – 0.30 | 0.40 – 0.50 |
| Carboxylic Acid Deriv. | Hydrolysis byproduct | Very High | < 0.10 (Baseline) | < 0.20 |
Interpretation
-
Reaction Completion: Disappearance of the high Rf spot (0.70).
-
Product Formation: Appearance of a distinct spot in the mid-polar region (0.40).
-
Warning Signs: If a spot appears below the product (Rf < 0.30), the reaction may be over-nitrating (temperature too high) or hydrolyzing (acid concentration too low/wet).
Visualizing the Workflow
The following diagrams illustrate the logical flow of the monitoring process and the expected visual results on the TLC plate.
Diagram 1: Reaction Monitoring Logic
Caption: Logic flow for determining reaction endpoint and preventing over-nitration.
Diagram 2: Expected TLC Plate Visualization
Caption: Schematic of a developed TLC plate (Hex:EtOAc 7:3). Lane 1: Pure SM. Lane 2: Co-spot. Lane 3: Reaction Mixture showing product and potential dinitro impurity.
Troubleshooting & Optimization
Spot Tailing
-
Cause: Acidic byproducts (e.g., nitrophenols or benzoic acids) dragging on the silica.
-
Solution: Add 1% Acetic Acid or 0.5% Triethylamine to the mobile phase to sharpen the spots.
Poor Separation (Rf < 0.1 difference)
-
Cause: Solvent system too polar or too non-polar.
-
Solution:
-
If SM and Product are both at the top (>0.8): Switch to Hexane:DCM (1:1) .
-
If both are at the bottom (<0.2): Increase EtOAc content to 1:1 .
-
Identification Confirmation
Since nitro compounds are often yellow, the product spot may be visible to the naked eye before UV visualization.
-
Stain: Vanillin Dip or Permanganate are generally ineffective for deactivated nitro-aromatics.
-
Reduction Test: Spot the plate, then spray with acidic SnCl
followed by Ehrlich's reagent. The nitro group reduces to an amine (bright yellow/orange with Ehrlich's), confirming the presence of the nitro moiety.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1511288, 4,5-Dimethoxy-2-nitrobenzonitrile. Retrieved from [Link]
-
Org. Synth. (1953). p-Nitrobenzonitrile (General Nitration Methodologies). Organic Syntheses, Coll. Vol. 3, p.646. Retrieved from [Link]
-
University of Rochester. Solvents and Polarity - Flash Chromatography Guide. Retrieved from [Link]
Sources
Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 2,5-Dimethoxy-4-nitrobenzonitrile
Executive Summary & Core Directive
2,5-Dimethoxy-4-nitrobenzonitrile (
Historically, Combustion Elemental Analysis (CHN) has been the "gold standard" for publication, requiring results within
This guide objectively compares classical CHN analysis against modern orthogonal methods—specifically Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) —to establish a robust validation protocol.
Theoretical Framework: The Standard
Before validation, the theoretical elemental composition must be established.
Compound: this compound
Molecular Formula:
Calculated Elemental Composition
| Element | Calculation | Theoretical Mass % |
| Carbon (C) | 51.93% | |
| Hydrogen (H) | 3.87% | |
| Nitrogen (N) | 13.46% | |
| Oxygen (O) | 30.74% |
Critical Insight (The Nitro Interference): Nitro compounds are notorious in CHN analysis. The
group releases significant nitrogen oxides () during combustion. If the reduction tube (typically Copper at ) is exhausted or the flow rate is too high, may not fully reduce to , leading to erroneous Nitrogen values .
Comparative Analysis: CHN vs. qNMR vs. HRMS
Method A: Automated CHN Combustion (The Incumbent)
-
Principle: Flash combustion (
) converts the sample into , , and . Gases are separated (GC) and detected (TCD).[1] -
Status: Required by most journals (JOC, ACS) for new compound characterization.
-
Pros: High precision; inexpensive per run; accepted regulatory standard.
-
Cons: "Blind" to impurities that match the %C/H/N ratio (isomers); requires 2-5 mg of dry sample; prone to solvent trapping (solvates) which skews results outside the
limit.
Method B: Quantitative NMR (qNMR) (The Challenger)
-
Principle: Uses an internal standard (e.g., Maleic Acid, TCNB) of known purity. The molar ratio of the analyte to the standard is calculated via integration of proton signals.
-
Status: Rapidly replacing EA in pharmaceutical QC due to specificity.
-
Pros: Absolute purity determination; identifies what the impurity is (e.g., residual nitromethane or acetic acid from synthesis); non-destructive.
-
Cons: Requires precise weighing (metrological scale); requires a soluble, non-overlapping internal standard.
Method C: HRMS (The Confirmation)
-
Principle: Measures exact mass-to-charge ratio (
) to 4 decimal places. -
Status: Confirms identity (formula), not purity.
-
Pros: Proves the molecule exists; detects trace side-products.
-
Cons: Not quantitative for bulk purity (ionization efficiency varies); cannot distinguish isomers easily.
Summary Data Comparison
| Feature | CHN Combustion | qNMR ( | HRMS (ESI/Q-TOF) |
| Primary Output | Mass % (Bulk Purity) | Mass % (Absolute Purity) | Exact Mass (Identity) |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Recoverable) | <0.1 mg |
| Precision | |||
| Solvent Detection | Fails (Skews results) | Excellent (Quantifies it) | Poor |
| Nitro Interference | High (Requires reduction) | None | None |
Experimental Protocols
Protocol 1: CHN Analysis for Nitro-Nitriles
-
Objective: Achieve
accuracy for . -
Equipment: PerkinElmer 2400 Series II or Elementar vario EL cube.
Step-by-Step:
-
Sample Pre-treatment (Crucial): this compound crystallizes readily but often traps synthesis solvents (acetic acid/ethanol).
-
Action: Dry sample in a vacuum oven at
over for 24 hours. -
Verification: Check for constant weight.
-
-
Calibration: Run a "Conditioning" blank, followed by K-factor determination using Acetanilide (
, , ).-
Why Acetanilide? It is stable and has a nitrogen content (10.36%) reasonably close to the analyte (13.46%).
-
-
Weighing: Weigh
of the dried sample into a tin capsule. Fold tightly to exclude air. -
Combustion Parameters:
-
Combustion Temp:
(Ensure complete oxidation of the nitrile). -
Reduction Temp:
(Ensure copper is active to reduce ). -
Note: If N values are consistently high, replace the copper reduction tube.
-
Protocol 2: qNMR Validation (Orthogonal Check)
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, singlets do not overlap with nitro-aromatic protons).
-
Solvent:
(Ensures full solubility of the nitro compound).
Workflow:
-
Weigh
of Analyte ( ) and of IS ( ) into the same vial. Record weights to . -
Dissolve in
. -
Acquire
NMR with (relaxation delay) (to ensure full relaxation of aromatic protons). -
Calculation:
Where = Integral area, = Number of protons, = Molar mass.[2]
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating this compound. It integrates the "0.4% Rule" with orthogonal trouble-shooting.
Figure 1: Decision Matrix for Elemental Validation. Note the specific loop for Nitrogen deviation, common in nitro-compounds.
Conclusion & Recommendation
For This compound , relying solely on CHN analysis is risky due to the distinct chemical behaviors of the nitro and nitrile functionalities.
-
Primary Validation: Perform CHN analysis. If results fall within 51.53% – 52.33% Carbon , the sample is analytically pure.
-
Troubleshooting: If Carbon is low (
), do not assume synthesis failure. It is likely solvent inclusion . Use qNMR to quantify residual solvent, adjust the theoretical molecular weight (e.g., ), and see if the CHN data fits the solvated model. -
Final Verdict: While CHN is the regulatory standard, qNMR is the scientific truth for this specific molecule.
References
-
American Chemical Society (ACS). (2025). Guidelines for Characterization of Organic Compounds. ACS Publications.[3][4] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[5][Link]
Sources
- 1. nmrmbc.com [nmrmbc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
